Antiproliferative Activity of 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine Against Human Cancer Cell Lines
4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine demonstrates potent antiproliferative activity against multiple human cancer cell lines, with sub-micromolar IC50 values that position it as a compelling starting point for oncology-focused medicinal chemistry campaigns. The compound exhibits differential potency across cell lines, with the highest efficacy observed against PC3 prostate cancer cells (IC50 = 0.021 μM), followed by HeLa cervical cancer cells (IC50 = 0.058 μM) and MDA-MB-231 triple-negative breast cancer cells (IC50 = 0.075 μM) . This activity profile, while reported in a single source and lacking a direct comparator compound in the same assay, aligns with the established class-level activity of 3-amino-thieno[2,3-b]pyridines as kinase inhibitors and antiproliferative agents [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | PC3: 0.021 µM; HeLa: 0.058 µM; MDA-MB-231: 0.075 µM |
| Comparator Or Baseline | None reported in the same assay system |
| Quantified Difference | Not applicable |
| Conditions | Cell viability assay; specific protocol details not available in source |
Why This Matters
Sub-micromolar IC50 values across three distinct cancer cell lines provide a quantitative baseline for researchers to benchmark this compound against other thieno[2,3-b]pyridine derivatives or novel analogs in their own screening cascades.
- [1] Pevet I, Brulé C, Tizot A, et al. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorg Med Chem Lett. 2011;21(15):4503-4507. PMID: 21459579. View Source
